molecular formula C11H22O3 B8294216 4-(2-Tert-butoxyethoxy)tetrahydropyran

4-(2-Tert-butoxyethoxy)tetrahydropyran

Cat. No. B8294216
M. Wt: 202.29 g/mol
InChI Key: JBENKOJFVXYCQF-UHFFFAOYSA-N
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Patent
US07371765B2

Procedure details

Tetrahydropyran-4-ol (19.72 g; 0.193 mol) was added dropwise (rapid addition) to a suspension of sodium hydride (8.5 g; 0.213 mol) in DMF (200 ml) under argon. The mixture was heated at 50° C. for 40 minutes then cooled to ambient temperature. 2-tert-Butoxyethyl bromide (35 g, 0.193 mol), (J. Med. Chem. 1966, 361), was added dropwise followed by sodium iodide (approximately 1 g) and 15-crown-5 (20 drops). The mixture was heated at 105° C. for 1 hour. Upon cooling to ambient temperature the mixture was poured into a saturated solution of ammonium chloride and extracted with ether (2×1 l). The organic phase was washed with water, brine, dried (MgSO4) and the solvent evaporated off to give 4-(2-tert-butoxyethoxy)tetrahydropyran (25 g, 64%) as a light brown oil.
Quantity
19.72 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[H-].[Na+].[C:10]([O:14][CH2:15][CH2:16]Br)([CH3:13])([CH3:12])[CH3:11].[Cl-].[NH4+]>CN(C=O)C.C1OCCOCCOCCOCCOC1.[I-].[Na+]>[C:10]([O:14][CH2:15][CH2:16][O:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)([CH3:13])([CH3:12])[CH3:11] |f:1.2,4.5,8.9|

Inputs

Step One
Name
Quantity
19.72 g
Type
reactant
Smiles
O1CCC(CC1)O
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
C(C)(C)(C)OCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1COCCOCCOCCOCCO1
Step Six
Name
Quantity
1 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(rapid addition)
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 105° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to ambient temperature the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×1 l)
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OCCOC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.